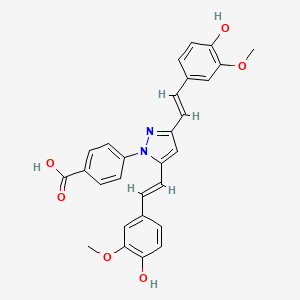
Oxetane, hexafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxetane, hexafluoro- is a fluorinated derivative of oxetane, characterized by the presence of six fluorine atoms. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation. It is used in various scientific and industrial applications due to its distinctive reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxetane, hexafluoro- typically involves the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures (around 150°C). This method yields oxetane with a moderate yield of approximately 40% . Another method involves the use of trimethyloxosulfonium iodide to access the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .
Industrial Production Methods
Industrial production of hexafluoroacetone, a precursor to hexafluoro-oxetane, involves continuous flow systems employing micro packed-bed reactors filled with Lewis acid catalysts. This method optimizes reaction conditions and catalysts to achieve high conversion and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Oxetane, hexafluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylsulfoxonium methylide, which facilitates the formation of oxetanes from epoxides . Other reagents include bromine for bromination and m-CPBA for epoxidation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of vinyl derivatives of oxetane results in brominated oxetanes .
Aplicaciones Científicas De Investigación
Oxetane, hexafluoro- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of oxetane, hexafluoro- involves its ability to undergo ring-opening reactions, which are facilitated by the strain in the four-membered ring structure. This strain makes the compound highly reactive under specific conditions, allowing it to participate in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Oxirane (Epoxide): Oxiranes are three-membered cyclic ethers that are highly reactive due to ring strain.
Tetrahydrofuran (THF): THF is a five-membered cyclic ether with applications in organic synthesis and as a solvent.
Tetrahydropyran (THP): THP is a six-membered cyclic ether used in the synthesis of various organic compounds.
Uniqueness
Oxetane, hexafluoro- is unique due to its high fluorine content, which imparts exceptional thermal stability and resistance to oxidation. This makes it particularly valuable in applications requiring robust and stable compounds .
Propiedades
Número CAS |
425-82-1 |
|---|---|
Fórmula molecular |
C3F6O |
Peso molecular |
166.02 g/mol |
Nombre IUPAC |
2,2,3,3,4,4-hexafluorooxetane |
InChI |
InChI=1S/C3F6O/c4-1(5)2(6,7)10-3(1,8)9 |
Clave InChI |
ILIKFPWSIPNAPS-UHFFFAOYSA-N |
SMILES canónico |
C1(C(OC1(F)F)(F)F)(F)F |
Números CAS relacionados |
130032-68-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



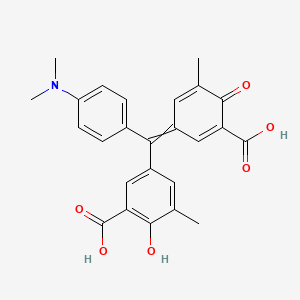
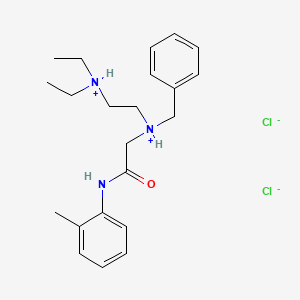
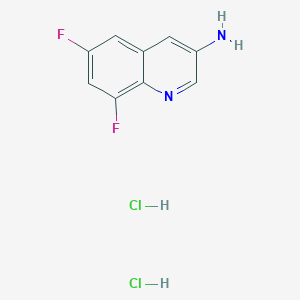

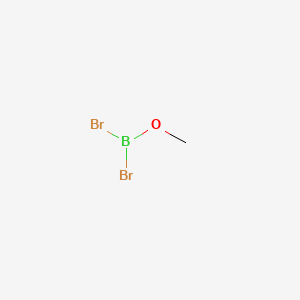
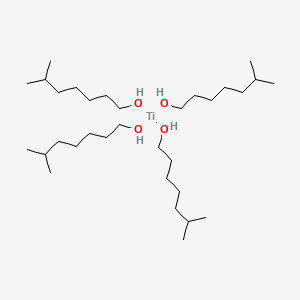
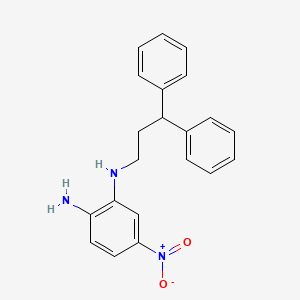
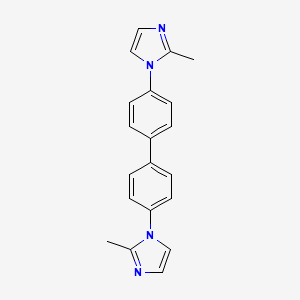
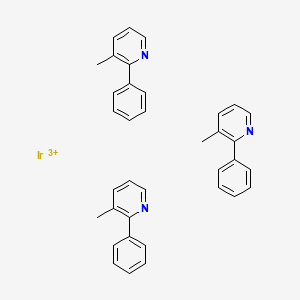

![2-[(1Z)-1-(2-ethylcyclopentylidene)ethyl]pyridine](/img/structure/B13743927.png)
